molecular formula C23H27N3O3 B7059269 N-methyl-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]-N-(oxan-3-ylmethyl)benzamide

N-methyl-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]-N-(oxan-3-ylmethyl)benzamide

Cat. No.: B7059269
M. Wt: 393.5 g/mol
InChI Key: LNZRHEWSJKFXRJ-UHFFFAOYSA-N
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Description

N-methyl-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]-N-(oxan-3-ylmethyl)benzamide is a complex organic compound that features a benzamide core linked to an imidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]-N-(oxan-3-ylmethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through condensation reactions involving 2-aminopyridine and α-haloketones . The benzamide moiety is then introduced via amide bond formation, often using coupling reagents such as EDCI or HATU under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Purification steps such as recrystallization or chromatography would be essential to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]-N-(oxan-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or imidazo[1,2-a]pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-methyl-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]-N-(oxan-3-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which N-methyl-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]-N-(oxan-3-ylmethyl)benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzamide
  • N-methyl-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]-N-(oxan-2-ylmethyl)benzamide

Uniqueness

N-methyl-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]-N-(oxan-3-ylmethyl)benzamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets. This uniqueness can lead to distinct biological activities and potential therapeutic applications compared to similar compounds.

Properties

IUPAC Name

N-methyl-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]-N-(oxan-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-17-8-9-22-24-20(14-26(22)12-17)16-29-21-7-3-6-19(11-21)23(27)25(2)13-18-5-4-10-28-15-18/h3,6-9,11-12,14,18H,4-5,10,13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZRHEWSJKFXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)COC3=CC=CC(=C3)C(=O)N(C)CC4CCCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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